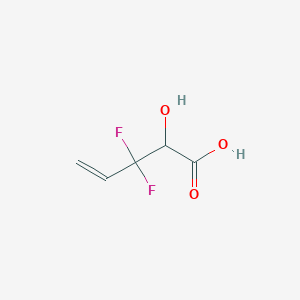
3,3-Difluoro-2-hydroxypent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H6F2O3 and a molecular weight of 152.1 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a double bond in its structure. It is a valuable compound in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-hydroxypent-4-enoic acid typically involves the introduction of fluorine atoms into the molecular structure through fluorination reactions. One common method is the fluorination of a suitable precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-2-oxopent-4-enoic acid.
Reduction: Formation of 3,3-difluoro-2-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-2-hydroxypent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-hydroxypent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group and double bond also play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-2-hydroxybut-4-enoic acid
- 3,3-Difluoro-2-hydroxyhex-4-enoic acid
- 2,3-Difluoro-4-hydroxybenzoic acid
Uniqueness
3,3-Difluoro-2-hydroxypent-4-enoic acid is unique due to its specific combination of fluorine atoms, hydroxyl group, and double bond, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H6F2O3 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
3,3-difluoro-2-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2-3,8H,1H2,(H,9,10) |
InChI Key |
VOHUSOSOJNNTTN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(C(=O)O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


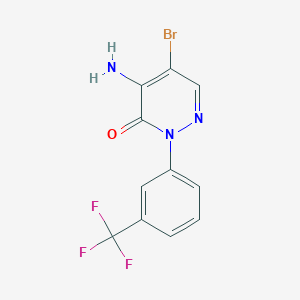
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)
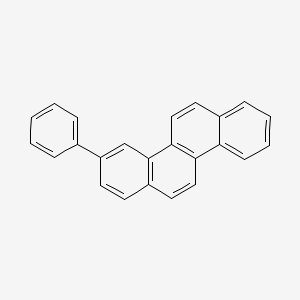
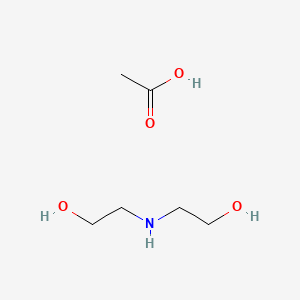
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)

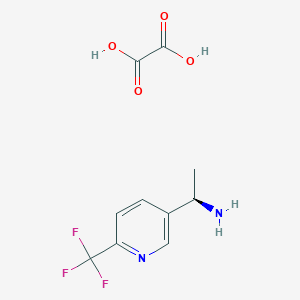


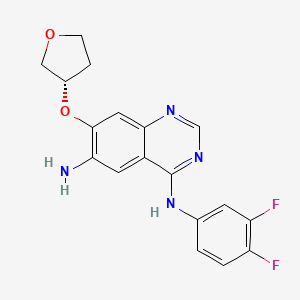
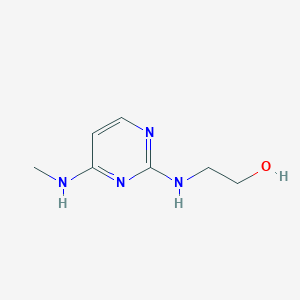
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13096732.png)
![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)

